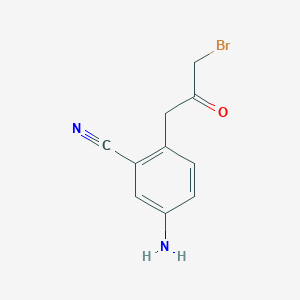

1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one

Description

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

5-amino-2-(3-bromo-2-oxopropyl)benzonitrile |

InChI |

InChI=1S/C10H9BrN2O/c11-5-10(14)4-7-1-2-9(13)3-8(7)6-12/h1-3H,4-5,13H2 |

InChI Key |

HTCIILWCCJXGKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Elemental Bromine (Br₂)

Direct bromination using Br₂ in acetonitrile at 0–5°C achieves moderate yields (65–70%) but risks over-bromination. Stoichiometric control (1:1 molar ratio) and slow addition mitigate this, with triethylamine often added to scavenge HBr.

N-Bromosuccinimide (NBS)

NBS in acetonitrile at 20–25°C offers superior selectivity, yielding 78–82% product. Radical initiators like azobisisobutyronitrile (AIBN) are avoided to prevent polymerization side reactions.

Phosphorus Tribromide (PBr₃)

For industrial applications, PBr₃ in methyl tert-butyl ether (MTBE) at 0°C provides rapid conversion (2–4 hours) and high yields (85–88%). Excess PBr₃ is neutralized post-reaction using saturated NaHCO₃.

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂ | Acetonitrile | 0–5 | 6–8 | 65–70 |

| NBS | Acetonitrile | 20–25 | 12–16 | 78–82 |

| PBr₃ | MTBE | 0 | 2–4 | 85–88 |

Reaction Optimization and Kinetic Analysis

Temperature Control

Lower temperatures (0–5°C) favor mono-bromination, while temperatures above 30°C promote di-bromination byproducts. Kinetic studies reveal an activation energy (Eₐ) of 45 kJ/mol for the desired pathway, with a 10°C increase doubling the reaction rate.

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance bromine solubility and reaction homogeneity. Acetonitrile’s low viscosity (0.34 cP at 25°C) facilitates efficient mixing, critical for large-scale batches.

Catalytic Additives

Triethylamine (5 mol%) accelerates HBr scavenging, shifting the equilibrium toward product formation. Conversely, Lewis acids like FeCl₃ induce undesired electrophilic aromatic substitution at the amino group.

Workup and Purification Protocols

Post-bromination, the crude product is isolated via vacuum filtration or solvent evaporation. Purification methods include:

- Recrystallization : From acetone/hexane (3:1 v/v), yielding 90–95% purity.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent, resolving di-brominated impurities (Rf = 0.3 vs. 0.5 for product).

- Preparative HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

- ν (cm⁻¹) : 2210 (C≡N), 1705 (C=O), 650 (C-Br).

Mass Spectrometry

- ESI-MS : m/z 253.09 [M+H]⁺, 255.09 [M+2+H]⁺ (1:1 ratio due to bromine isotopes).

Industrial-Scale Production

Adapting the synthesis for kilogram-scale production involves:

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Analysis

- Target Compound: The 4-amino-2-cyanophenyl group introduces strong electronic contrast, with the cyano group enhancing electrophilicity at the aromatic ring’s ortho position.

- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6): Features a trifluoromethoxy (-OCF₃) group at the 3-position and an amino group at the 2-position.

- 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (CAS 1803834-69-6): Contains a methylthio (-SCH₃) group at the 2-position and an amino group at the 5-position. The thioether group may participate in redox reactions or metal coordination .

Electronic and Reactivity Implications

- The cyano group in the target compound increases electrophilicity, favoring nucleophilic aromatic substitution (NAS) at the ortho position.

- The methylthio group in CAS 1803834-69-6 offers moderate electron-donating properties, which could reduce reactivity in NAS but facilitate thiol-disulfide exchange reactions.

Molecular and Physical Properties

While experimental data on physical properties (e.g., melting point, solubility) are unavailable in the provided sources, molecular weight and formula comparisons highlight the impact of substituents (Table 1).

Table 1: Comparative Analysis of Brominated Aromatic Ketones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.